molecular formula C18H19N5O2 B5974063 5-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5974063
M. Wt: 337.4 g/mol
InChI Key: ZPPROEPMQBSEBQ-UHFFFAOYSA-N
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Description

5-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The exact mechanism of action of 5-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that the compound targets specific proteins and enzymes involved in cancer cell growth and proliferation, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits low toxicity and high selectivity towards cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, it has been studied for its potential anti-inflammatory and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its low toxicity, high selectivity towards cancer cells, and potential applications in various scientific research areas. However, the limitations include the lack of understanding of its exact mechanism of action and the need for further research to fully explore its potential applications.

Future Directions

There are several future directions for the study of 5-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. These include further studies to understand its exact mechanism of action, the development of more potent derivatives, and the exploration of its potential applications in other scientific research areas such as neurodegenerative diseases and autoimmune disorders. Additionally, there is a need for clinical trials to evaluate its potential as a therapeutic agent for cancer and other diseases.
In conclusion, 5-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has shown potential applications in various scientific research areas. Its low toxicity, high selectivity towards cancer cells, and potential anti-inflammatory and anti-bacterial effects make it a promising compound for further research and development. However, further studies are needed to fully understand its mechanism of action and explore its potential applications in other scientific research areas.

Synthesis Methods

The synthesis of 5-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-ethoxyphenyl isocyanate with 3-methylphenyl hydrazine to form the intermediate compound, which is then treated with triethylorthoformate and acetic anhydride to yield the final product.

Scientific Research Applications

5-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various scientific research areas such as medicinal chemistry, drug discovery, and cancer research. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been studied for its potential use as an anti-inflammatory and anti-bacterial agent.

properties

IUPAC Name

5-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-3-25-15-9-7-13(8-10-15)20-18(24)16-17(19)23(22-21-16)14-6-4-5-12(2)11-14/h4-11H,3,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPROEPMQBSEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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